6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid
Overview
Description
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is an organoboron compound with the molecular formula C14H15BN2O4. This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the pyridine ring and the methoxybenzylcarbamoyl group adds to its versatility in various chemical applications .
Mechanism of Action
Target of Action
Boronic acids, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, transferring the nucleophilic organic group from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid typically involves the reaction of 6-chloropyridine-3-boronic acid with 4-methoxybenzylamine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the recycling of catalysts and solvents is often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronate esters.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the pyridine and methoxybenzylcarbamoyl groups.
4-Methoxyphenylboronic acid: Similar to phenylboronic acid but with a methoxy group on the phenyl ring.
Pyridine-3-boronic acid: Lacks the methoxybenzylcarbamoyl group but retains the pyridine and boronic acid functionalities.
Uniqueness
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is unique due to the combination of its boronic acid group, pyridine ring, and methoxybenzylcarbamoyl group. This combination provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
[6-[(4-methoxyphenyl)methylcarbamoyl]pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXUVKTWNOJCPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674462 | |
Record name | (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-22-5 | |
Record name | (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.